2,4-Dichloro-6-formylbenzonitrile
Description
Properties
IUPAC Name |
2,4-dichloro-6-formylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2NO/c9-6-1-5(4-12)7(3-11)8(10)2-6/h1-2,4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOINUGMGTDCWON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)C#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation-Cyanation-Oxidation Sequence
A widely adopted route involves sequential halogenation, cyanation, and oxidation steps. This method, adapted from analogous fluorinated systems, begins with 2,4-dichlorotoluene as the starting material. Iodination at the 6-position using N-iodosuccinimide in trifluoroacetic acid yields 2,4-dichloro-6-iodotoluene . Subsequent cyanation with cuprous cyanide in N,N-dimethylformamide (DMF) at reflux replaces iodine with a nitrile group, producing 2,4-dichloro-6-methylbenzonitrile in 62% yield. The final oxidation step employs chromic anhydride in a mixture of acetic anhydride and glacial acetic acid at 0°C for 4 hours, converting the methyl group to a formyl moiety with 30% efficiency.
Key Advantages :
- High regioselectivity due to directed halogenation.
- Compatibility with scalable industrial processes.
Limitations :
- Low overall yield (18.6%) due to moderate oxidation efficiency.
- Requires handling of toxic reagents like chromic anhydride.
Direct Electrophilic Formylation
Electrophilic formylation of 2,4-dichlorobenzonitrile using the Vilsmeier-Haack reagent (POCl₃ and DMF) has been explored. The nitrile group’s electron-withdrawing nature deactivates the aromatic ring, necessitating harsh conditions (100°C, 4 hours)[Hypothetical]. While this method avoids multi-step sequences, yields remain suboptimal (<30%) due to competing side reactions such as chlorination at unsubstituted positions.
Experimental Optimization :
- Solvent : Dichloroethane improves reagent stability.
- Catalyst : Addition of ZnCl₂ enhances electrophilic substitution efficiency by 15%[Hypothetical].
Metalation-Formylation Approaches
Directed ortho-metalation (DoM) strategies leverage lithium diisopropylamide (LDA) to deprotonate the aromatic ring at the 6-position, followed by quenching with DMF to introduce the formyl group. Starting from 2,4-dichlorobenzonitrile , LDA coordinates with the nitrile group, directing metalation to the meta position. This method achieves 45% yield under cryogenic conditions (-78°C, 2 hours).
Critical Parameters :
- Temperature : Below -70°C minimizes side reactions.
- Solvent : Tetrahydrofuran (THF) ensures optimal LDA activity.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Halogenation-Cyanation-Oxidation | 2,4-Dichlorotoluene | I₂, CuCN, CrO₃ | Stepwise, 80°C | 18.6 | 95 |
| Direct Formylation | 2,4-Dichlorobenzonitrile | POCl₃, DMF | 100°C, 4h | 28 | 88 |
| Metalation-Formylation | 2,4-Dichlorobenzonitrile | LDA, DMF | -78°C, 2h | 45 | 97 |
Insights :
- The Halogenation-Cyanation-Oxidation route is preferred for large-scale production despite its low yield, as it uses inexpensive starting materials.
- Metalation-Formylation offers superior yield and purity but requires specialized equipment for cryogenic reactions.
Experimental Procedures and Optimization
Halogenation-Cyanation-Oxidation Protocol
Iodination :
Cyanation :
Oxidation :
Metalation-Formylation Protocol
Metalation :
Formylation :
Applications and Derivatives
2,4-Dichloro-6-formylbenzonitrile serves as a key intermediate in:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,4-Dichloro-6-formylbenzonitrile can undergo oxidation reactions, often resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group into an alcohol group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products:
Oxidation: Formation of 2,4-dichloro-6-carboxybenzonitrile.
Reduction: Formation of 2,4-dichloro-6-hydroxymethylbenzonitrile.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential use in the development of new drugs due to its unique chemical structure.
Industry:
Agrochemicals: Utilized in the production of herbicides and pesticides.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-formylbenzonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The formyl group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions, making the compound versatile in chemical synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,4-Dichloro-6-formylbenzonitrile and its analogs:
Key Comparative Insights :
Reactivity: The formyl group in this compound enables condensation reactions (e.g., with hydroxylamine to form amidoximes ), unlike analogs such as 2-chloro-6-methylbenzonitrile, which lack this functionality. The 2,6-dichlorophenoxy-substituted triazine in exhibits herbicidal properties due to its ability to inhibit plant enzymes, a feature absent in simpler benzonitriles.
Synthetic Utility :
- Compounds like 2-chloro-6-(phenylmethoxy)benzonitrile are used in coupling reactions (e.g., Suzuki-Miyaura), while this compound’s aldehyde group facilitates cyclizations to form heterocycles (e.g., pyrazolo[4,3-d]pyrimidines via amidine intermediates, as seen in ).
Biological Activity: The triazine-containing analog shows higher specificity for enzyme inhibition compared to non-triazine benzonitriles, highlighting the role of heterocyclic appendages in bioactivity.
Biological Activity
2,4-Dichloro-6-formylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anti-inflammatory and anticancer effects, supported by data from various studies.
Chemical Structure and Properties
This compound possesses a distinctive structure characterized by:
- Dichloro substituents at the 2 and 4 positions.
- A formyl group at the 6 position.
- A nitrile group which enhances its reactivity.
The presence of these functional groups contributes to its biological activity, making it a candidate for further pharmacological exploration.
Anti-inflammatory Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit the denaturation of proteins, which is a key factor in inflammatory responses.
Table 1: Anti-inflammatory Activity Data
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
|---|---|---|
| This compound | 50 | 42.85 |
| Standard (Diclofenac) | 50 | 71 |
| Test Compound A | 100 | 60.71 |
| Test Compound B | 200 | 78 |
The results indicate that while the standard drug Diclofenac shows higher inhibition rates, the test compounds including derivatives of this compound also exhibit notable effects.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. It has been reported to induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Case Study: Mitochondrial Targeting
In a study focusing on mitochondrial localization, compounds similar to this compound demonstrated effective penetration through cell membranes and localized primarily in mitochondria. This localization is crucial for inducing cytotoxic effects against cancer cells.
Table 2: Anticancer Activity Data
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 25 | HeLa (Cervical Cancer) |
| Standard Drug (e.g., Doxorubicin) | 10 | HeLa |
| Test Compound C | 30 | MCF7 (Breast Cancer) |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines: It may reduce levels of cytokines such as TNF-alpha and IL-6.
- Induction of Apoptosis: The compound can trigger intrinsic apoptotic pathways leading to cancer cell death.
- Oxidative Stress Induction: By generating ROS, it can damage cellular components in cancer cells.
Q & A
Q. Basic
- NMR spectroscopy : and NMR can resolve the substitution pattern. For instance, the formyl proton appears as a singlet at ~10 ppm, while aromatic protons show coupling patterns indicative of chloro and nitrile groups .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. High-resolution data (≤ 0.8 Å) is recommended to resolve potential disorder caused by chlorine atoms .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation pathways.
How can researchers optimize reaction conditions to minimize byproduct formation during synthesis?
Q. Advanced
- Temperature control : Maintain reaction temperatures within narrow ranges (e.g., ±2°C) using jacketed reactors, especially during exothermic steps like formylation .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps. For example, Pd(PPh₃)₄ may improve selectivity in Suzuki-Miyaura reactions with boronic esters .
- In situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates dynamically .
What strategies resolve discrepancies in crystallographic data for derivatives of this compound?
Q. Advanced
- Twinning analysis : Use SHELXL’s TWIN command to model twinned crystals, which commonly arise from chloro-substituted aromatic systems .
- Disorder modeling : For flexible substituents (e.g., formyl groups), refine occupancy factors and apply restraints to anisotropic displacement parameters.
- Cross-validation : Compare crystallographic data with DFT-calculated bond lengths and angles to identify outliers .
What safety protocols are essential when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use a face shield during exothermic reactions .
- Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile reagents (e.g., POCl₃) .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal .
How do electronic effects of substituents influence reactivity in cross-coupling reactions?
Q. Advanced
- Electron-withdrawing groups : Chloro and nitrile substituents activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. Use computational tools (e.g., DFT) to predict regioselectivity in Suzuki or Ullmann couplings .
- Steric effects : Ortho-chloro substituents may hinder coupling reactions; mitigate this using bulky ligands (e.g., XPhos) to stabilize transition states .
- Kinetic studies : Perform time-resolved UV-Vis spectroscopy to compare reaction rates under varying electronic environments .
How to design experiments for analyzing hydrolytic stability of this compound?
Q. Advanced
- pH-dependent studies : Incubate the compound in buffered solutions (pH 2–12) at 37°C. Monitor degradation via HPLC-MS and identify hydrolysis products (e.g., carboxylic acids) .
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life under storage conditions.
- Moisture control : Conduct reactions in anhydrous solvents (e.g., dried THF) to isolate hydrolytic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
